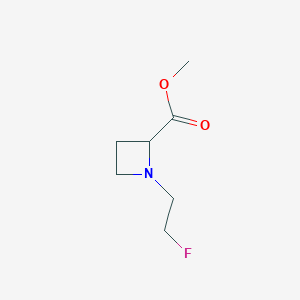

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and a suitable azetidine precursor.

Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate is used in chemical research to explore nitrogen heterocycles and their derivatives for medicinal chemistry applications. The compound's applications and interactions focus on its binding affinity to biological targets, with similar azetidine structures potentially interacting with neurotransmitter receptors or enzymes, influencing physiological responses. Further research is needed to elucidate specific interactions and mechanisms of action for this compound.

Structural Similarity

This compound shares structural similarities with other compounds, such as methyl azetidine-2-carboxylate, (S)-Methyl 1-(3-fluoropropyl)azetidine-2-carboxylate, and Methyl 1-(4-fluorobutyl)azetidine-2-carboxylate. These compounds demonstrate variations in alkyl chain length and functional groups while retaining the azetidine core structure, highlighting the uniqueness of this compound due to its specific fluorinated substituent and chirality.

Table of Structurally Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl azetidine-2-carboxylate | Azetidine | Lacks fluorine substitution |

| (S)-Methyl 1-(3-fluoropropyl)azetidine-2-carboxylate | Azetidine | Different alkyl chain length |

| Methyl 1-(4-fluorobutyl)azetidine-2-carboxylate | Azetidine | Longer carbon chain with fluorine |

Azetidine-2-carboxylic acid (A2C)

Mécanisme D'action

The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (2S)-1-(2-chloroethyl)azetidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl (2S)-1-(2-bromoethyl)azetidine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl (2S)-1-(2-iodoethyl)azetidine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can impart unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo counterparts

Activité Biologique

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate is a fluorinated derivative of azetidine-2-carboxylic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a fluorine atom, enhances its pharmacological properties, including increased cell membrane permeability and potential therapeutic effects against various diseases.

Anticancer Properties

Research has indicated that derivatives of azetidine-2-carboxylic acid exhibit significant anticancer activity. For instance, a study evaluating various azetidin-2-one derivatives found that certain compounds induced apoptosis in cancer cell lines, suggesting that modifications to the azetidine structure can enhance cytotoxic effects against neoplastic cells. The mechanism of action appears to involve the modulation of specific gene expressions related to apoptosis and cell cycle regulation .

Antibacterial Activity

Fluorinated compounds are known to exhibit improved antibacterial properties compared to their non-fluorinated counterparts. The introduction of a fluorine atom in this compound may enhance its efficacy against resistant bacterial strains. Studies have shown that fluorinated antibiotics have up to 30 times greater activity against certain Gram-positive bacteria compared to traditional antibiotics . This suggests that this compound could be explored for its antibacterial potential.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, potentially leading to growth inhibition in pathogenic organisms.

- Cell Membrane Interaction : The presence of fluorine enhances the lipophilicity of the compound, facilitating better penetration into bacterial cells and possibly disrupting membrane integrity .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of several azetidin-2-one derivatives, including those structurally related to this compound. The findings indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity was attributed to their capacity to modulate apoptotic pathways and influence gene expression profiles associated with cell survival and proliferation .

Antibacterial Efficacy Evaluation

In another investigation focusing on the antibacterial properties of fluorinated compounds, researchers found that this compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggested that this compound could be effective against resistant strains, providing a basis for further development as a novel antibacterial agent .

Data Summary Table

| Property | Finding |

|---|---|

| Chemical Structure | This compound |

| Potential Activity | Anticancer, Antibacterial |

| Mechanism of Action | Apoptosis induction, enzyme inhibition |

| Key Studies | Cytotoxicity in cancer cells, efficacy against MRSA |

| Fluorine Impact | Enhanced membrane permeability and antibacterial activity |

Propriétés

Formule moléculaire |

C7H12FNO2 |

|---|---|

Poids moléculaire |

161.17 g/mol |

Nom IUPAC |

methyl 1-(2-fluoroethyl)azetidine-2-carboxylate |

InChI |

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3 |

Clé InChI |

MWJBLNRWWBKFAL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1CCN1CCF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.